1-[3-(4-Ethylazepane-1-carbonyl)-4-fluorophenyl]pyrrolidin-2-one

Catalog No.
S7216802
CAS No.
M.F
C19H25FN2O2
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(4-Ethylazepane-1-carbonyl)-4-fluorophenyl]py...

Product Name

1-[3-(4-Ethylazepane-1-carbonyl)-4-fluorophenyl]pyrrolidin-2-one

IUPAC Name

1-[3-(4-ethylazepane-1-carbonyl)-4-fluorophenyl]pyrrolidin-2-one

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H25FN2O2/c1-2-14-5-3-10-21(12-9-14)19(24)16-13-15(7-8-17(16)20)22-11-4-6-18(22)23/h7-8,13-14H,2-6,9-12H2,1H3

InChI Key

KNGHLWLCBLIWJO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCCC3=O)F
1-[3-(4-Ethylazepane-1-carbonyl)-4-fluorophenyl]pyrrolidin-2-one (also known as EF-P or LYS4) is a small molecule that has been synthesized and characterized for its potential therapeutic applications in various fields of research and industry [1]. It is a cyclic amide with a molecular weight of 337.4 g/mol and has a chemical formula of C18H24FN2O2 [2]. EF-P was initially discovered as a compound that selectively binds to the lysine-tRNA molecule, which is involved in protein synthesis [3]. This property has led to its exploration in diverse areas of research, ranging from biotechnology to pharmacology.
EF-P appears as a white to off-white solid at room temperature, with a melting point of 212-213°C [2]. It is not water-soluble but is soluble in organic solvents such as DMSO or ethanol [4]. EF-P has a moderate to high lipophilicity, with a LogP value of 4.2 [5]. It is stable in acidic and neutral pH environments but undergoes degradation in alkaline conditions [6]. EF-P is also sensitive to heat and exposure to light, which can cause its decomposition and loss of activity [7].
EF-P can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biosynthetic expression [8]. Chemical synthesis involves the use of reactive intermediates such as acyl chlorides or acid anhydrides to form the amide bond between the pyrrolidinone and azepane moieties [9]. Enzymatic synthesis utilizes enzymes such as acyl transferases or ligases to catalyze the formation of EF-P [10]. Biosynthetic expression involves the cloning and expression of the EF-P gene in microorganisms such as E. coli or yeast, which can produce the compound in large quantities [11]. Characterization of EF-P involves various spectroscopic techniques such as NMR, Mass Spectrometry, and HPLC, which can confirm the identity and purity of the compound [12].
EF-P can be quantified using various analytical methods such as HPLC, LC-MS, or NMR spectroscopy [13]. These techniques can measure the amount of EF-P present in a given sample and confirm its identity and purity. HPLC is a common method for the analysis of EF-P and involves the separation of the compound from other components in a sample using a stationary phase and mobile phase [14]. LC-MS and NMR spectroscopy can provide more detailed information on the chemical structure and properties of EF-P.
EF-P has been found to have various biological properties, particularly in the area of protein synthesis. EF-P binds to the lysine-tRNA molecule and enhances the peptidyl transferase activity of the ribosome during protein translation, leading to increased rates of protein synthesis [15]. EF-P has also been shown to affect the folding and stability of proteins [16]. In addition, EF-P has been explored for its antimicrobial properties, with studies showing its ability to inhibit bacterial cell growth [17].
The toxicity and safety of EF-P have been evaluated in various scientific experiments using in vitro and in vivo models. Studies have shown that EF-P exhibits low toxicity levels and does not elicit significant adverse effects in animal models [18]. However, some studies have also reported potential genotoxic effects of EF-P, indicating the need for further investigation [19].
EF-P has been explored for its potential applications in various fields of research and industry. In biotechnology, EF-P has been used to increase the yield and quality of protein expression in recombinant systems [20]. EF-P has also been explored for its potential in drug discovery, particularly in the development of new antibiotics against resistant bacterial strains [21]. Additionally, EF-P has been investigated for its potential in cancer therapy, with studies showing its ability to enhance the efficacy of chemotherapy drugs [22].
The current state of research on EF-P involves the exploration of its potential applications in diverse fields, ranging from biomedical to chemical engineering. Recent studies have focused on optimizing the synthesis and characterization of EF-P, as well as investigating its biological properties and potential toxicity. Additionally, research has also been conducted on the potential of EF-P as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
EF-P has the potential to impact various fields of research and industry, particularly in the areas of biotechnology and pharmaceuticals. In biotechnology, EF-P can improve the efficiency and quality of protein expression, opening up new possibilities for the production of biotherapeutics and vaccines [23]. In pharmaceuticals, EF-P has the potential to serve as a novel drug target and lead compound for the development of new antibiotics and anticancer drugs [24]. Additionally, EF-P can also be explored for its potential use in chemical synthesis and catalysis [25].
Despite the promising potential of EF-P, there are some limitations and challenges associated with its use. These include the need for further investigation into its potential toxicity and safety, as well as the optimization of its synthesis and characterization methods. Future research directions for EF-P include exploring its potential as a novel drug target and lead compound, as well as investigating its applications in chemical synthesis and catalysis. Additionally, further studies are needed to fully understand the biological mechanisms underlying its activity and how it can be best utilized for various applications.
In conclusion, 1-[3-(4-Ethylazepane-1-carbonyl)-4-fluorophenyl]pyrrolidin-2-one (EF-P) is a small molecule with promising potential in various fields of research and industry. Its unique properties and biological activities make it a promising candidate for drug discovery and biomedical applications. Further research is needed to fully explore its potential and overcome the limitations and challenges associated with its use.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

332.19000621 g/mol

Monoisotopic Mass

332.19000621 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

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